![molecular formula C21H23N3O2S B14286129 (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one CAS No. 141209-66-7](/img/structure/B14286129.png)
(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a diethylaminoethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylthiazol-2-amine with 4-(2-diethylaminoethoxy)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-({4-[2-(Dimethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one
- (5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-methyl-1,3-thiazol-2(5H)-one
Uniqueness
(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one is unique due to its specific substituents and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
141209-66-7 |
|---|---|
Molekularformel |
C21H23N3O2S |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
5-[4-[2-(diethylamino)ethoxy]phenyl]imino-4-phenyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C21H23N3O2S/c1-3-24(4-2)14-15-26-18-12-10-17(11-13-18)22-20-19(23-21(25)27-20)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
DXDMNMUAPYAYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N=C2C(=NC(=O)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
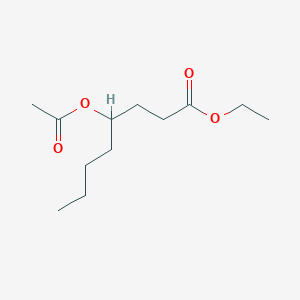
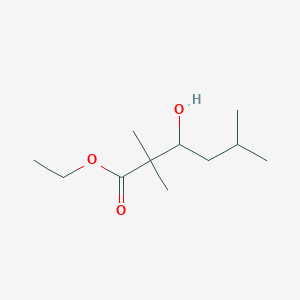
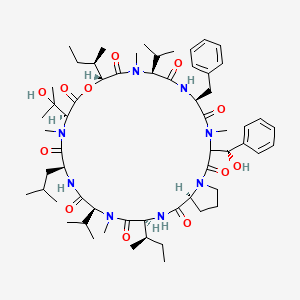
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)


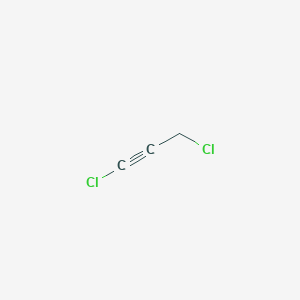
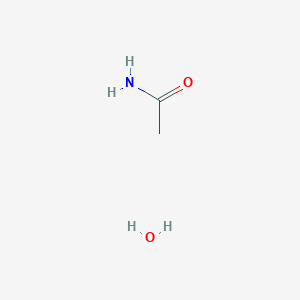
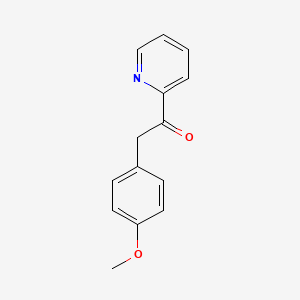
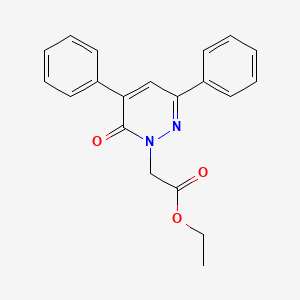
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
